2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Overview
Description
The compound "2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group and a phenylanilino group attached to the pyrimidine ring suggests potential for increased chemical reactivity and possible pharmacological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the introduction of various substituents to the pyrimidine ring to achieve desired properties. For example, the oxidation of 2-(p-substituted phenylthio)pyrimidines can yield sulphoxides and sulphones, which can further undergo reactions such as alkaline hydrolysis and aminolysis, as indicated by the study of similar compounds . The electronic nature of the substituents can significantly affect the reaction rates, with more electron-withdrawing groups leading to faster reactions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, with various substituents influencing the overall conformation of the molecule. For instance, in the crystal structures of related compounds, the pyrimidine ring is inclined at different angles to the benzene ring, which can affect the molecule's interactions with other molecules and its overall stability . The inclination angle can play a crucial role in the molecular docking and binding affinity of the compound to biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as chloro, phenyl, and anilino can lead to interactions with other chemical entities through electrophilic or nucleophilic attacks. The reactivity of these compounds can be further analyzed through spectroscopic methods, which can provide insights into the vibrational wave numbers and potential energy distributions, as well as predict the sites of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic investigations using techniques like FT-IR and FT-Raman can reveal the vibrational spectral analysis of these compounds . Additionally, computational methods such as density functional theory (DFT) can be used to predict properties like HOMO-LUMO gaps, NBO analysis, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the electronic properties and reactivity of the compound . The molecular docking studies suggested in the papers indicate that these compounds might exhibit inhibitory activity against certain biological targets, hinting at their potential as chemotherapeutic agents .
Scientific Research Applications
Antitumor and Antibacterial Potential
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid has been explored for its potential as an inhibitor of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, which is necessary for DNA replication and repair. This inhibitory action has implications in antitumor and antibacterial therapies. Gangjee et al. (1996) synthesized various analogues of this compound, demonstrating their effectiveness against human TS, and highlighted their potential as antitumor agents (Gangjee et al., 1996).
Fluorescence Binding Studies
In a study exploring the binding interactions of similar pyrimidine derivatives, Meng et al. (2012) investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research provides insights into the binding characteristics of such compounds, which is vital for understanding their behavior in biological systems (Meng et al., 2012).
Synthesis and Biological Activity
Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting the broad spectrum of biological activities of pyrimidine nucleus, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their work underscores the versatility and potential of pyrimidine derivatives in various therapeutic areas (Bassyouni & Fathalla, 2013).
Environmental Degradation Studies
Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, a compound with a similar pyrimidine structure, by Aspergillus niger. This research is significant in understanding the environmental degradation and the potential ecological impact of such compounds (Sharma et al., 2012).
Dual Inhibitory Activities
Gangjee et al. (2008) synthesized analogues of pyrimidine as dual inhibitors of thymidylate synthase and dihydrofolate reductase. Such dual inhibitory activities offer a promising approach in the development of novel antitumor agents (Gangjee et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound interacts with its targets, PPARα and PPARγ, by binding to them. This binding enhances the affinity of the receptors to their respective ligands. The interaction of the ligand with an anionic side chain of the receptor site neutralizes the positive charge on the ligand bound to the receptor . This interaction results in changes in gene expression, leading to various downstream effects.
Biochemical Pathways
The binding of this compound to PPARα and PPARγ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The compound’s action on these pathways leads to its anti-inflammatory efficacy .
Pharmacokinetics
The compound’s hydrophobic character is expected to influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include potent dual PPARα/γ-agonist activity and potent dual 5-LO/mPGES-1-inhibitor activity . These activities result in anti-inflammatory efficacy, making this compound a promising drug candidate for the treatment of inflammatory diseases .
properties
IUPAC Name |
2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIGXYHGQLWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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